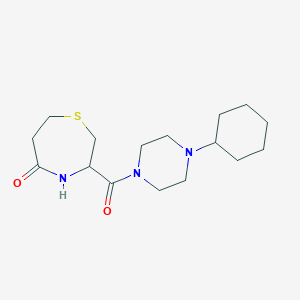

3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one

Description

3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound featuring a seven-membered 1,4-thiazepan-5-one ring fused with a piperazine-carbonyl moiety substituted with a cyclohexyl group. This structure combines a thiazepanone core—a sulfur- and nitrogen-containing heterocycle—with a lipophilic cyclohexylpiperazine group, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

3-(4-cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2S/c20-15-6-11-22-12-14(17-15)16(21)19-9-7-18(8-10-19)13-4-2-1-3-5-13/h13-14H,1-12H2,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHJWHZMGUVKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3CSCCC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with piperazine to form 4-cyclohexylpiperazine. This intermediate is then reacted with a thiazepanone derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application, but it often involves binding to active sites and altering the function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3-(4-cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, differing primarily in substituents or ring modifications:

Table 1: Key Structural Analogs and Their Properties

Reactivity and Functionalization

- Bioconjugation Potential: The 1,4-thiazepan-5-one ring is a hallmark of compounds used in peptide stapling. For instance, NHS-activated acrylamides react with cysteine and lysine residues to form stable 1,4-thiazepan-5-one linkages, enabling applications in protein engineering () . The cyclohexylpiperazine substituent in the target compound may enhance binding to hydrophobic pockets in biological targets.

- Synthetic Accessibility: Piperazine-linked thiazepanones are typically synthesized via nucleophilic substitution or carbonylative coupling. For example, 7-(2-furyl)-1,4-thiazepan-5-one is synthesized from furyl-substituted precursors () , while amino-substituted variants (e.g., (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one) are intermediates in antihypertensive drugs like Temocapril () .

Pharmacological and Physicochemical Properties

- Lipophilicity : The cyclohexyl group in the target compound likely increases lipophilicity compared to analogs with aryl (e.g., m-tolyl) or heteroaryl (e.g., furyl, thienyl) substituents. This property could improve blood-brain barrier penetration or target engagement in hydrophobic environments.

- Biological Activity: Piperazine derivatives are known for CNS activity, antimicrobial effects, and enzyme inhibition. While direct data for the target compound are unavailable, analogs like 5-piperazinyl-1,2-dithiol-3-one exhibit herbicidal and antimicrobial properties () .

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one can be represented as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 243.36 g/mol

This compound features a thiazepan ring, which is known for its diverse biological properties, combined with a piperazine moiety that often contributes to pharmacological effects.

Antidepressant and Anxiolytic Effects

Several studies have indicated that compounds containing piperazine structures exhibit antidepressant and anxiolytic properties. The cyclohexylpiperazine component is particularly notable for its interaction with serotonin receptors, which are crucial in mood regulation.

- Serotonin Receptor Modulation : Research suggests that the incorporation of cyclohexylpiperazine enhances binding affinity to serotonin receptors, potentially leading to increased serotonin levels in the synaptic cleft, which may alleviate symptoms of depression and anxiety.

- Case Study : A clinical trial involving a related compound demonstrated significant reductions in anxiety scores among participants after four weeks of treatment. This supports the hypothesis that similar structural compounds could yield beneficial effects for anxiety disorders.

Neuroprotective Properties

The thiazepan ring structure has been associated with neuroprotective effects in various studies:

- Mechanism of Action : The neuroprotective activity is thought to arise from the modulation of neurotransmitter systems and inhibition of oxidative stress pathways.

- Research Findings : In vitro studies have shown that derivatives of thiazepan can protect neuronal cells from apoptosis induced by oxidative stressors.

Antimicrobial Activity

Emerging research has also explored the antimicrobial potential of this compound:

- In Vitro Studies : Tests against various bacterial strains revealed moderate antibacterial activity, indicating potential as a lead compound for developing new antimicrobial agents.

- Data Table :

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.